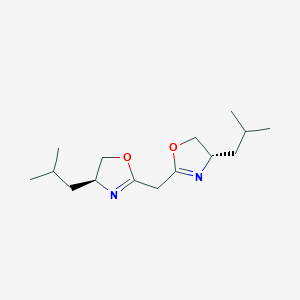

Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane

Beschreibung

BenchChem offers high-quality Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4S)-4-(2-methylpropyl)-2-[[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c1-10(2)5-12-8-18-14(16-12)7-15-17-13(9-19-15)6-11(3)4/h10-13H,5-9H2,1-4H3/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPADFZCUFXZCL-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COC(=N1)CC2=NC(CO2)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1COC(=N1)CC2=N[C@H](CO2)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane

Prepared by: Gemini Scientific Applications

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane, a prominent member of the C₂-symmetric bis(oxazoline) (BOX) ligand family, is a cornerstone of modern asymmetric catalysis. Its capacity to form well-defined chiral complexes with various metals enables high levels of enantioselectivity in a multitude of synthetically valuable transformations. This guide provides an in-depth examination of a reliable and widely adopted synthetic protocol for this ligand, focusing on the underlying chemical principles, step-by-step experimental procedures, and critical operational insights. The presented methodology emphasizes a one-pot condensation reaction, valued for its efficiency and scalability. This document is intended to serve as a practical resource for researchers aiming to synthesize and utilize this "privileged" ligand in catalysis and drug development programs.

Introduction: The Significance of BOX Ligands

Chiral bis(oxazoline) ligands, commonly abbreviated as BOX ligands, are a class of privileged C₂-symmetric ligands in asymmetric catalysis.[1] Their rigid backbone and well-defined chelation geometry create a highly organized and predictable chiral environment around a metal center. This structural feature is directly responsible for their success in controlling the stereochemical outcome of numerous chemical reactions.

The title compound, Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane, is synthesized from the readily available and optically pure amino acid, (S)-Leucine. The isobutyl groups at the stereogenic centers provide a specific steric environment that is particularly effective in a wide array of metal-catalyzed reactions, including:

-

Copper-catalyzed cyclopropanations[2]

-

Enantioselective Diels-Alder reactions[2]

-

Asymmetric aldol and Mannich reactions[1]

-

Lewis acid-catalyzed conjugate additions[3]

The neutral character of bis(oxazolines) makes them highly compatible with a range of metals, especially noble metals and common Lewis acids like copper and zinc complexes.[1][3] The methylene bridge (-CH₂-) between the two oxazoline rings imparts a specific bite angle that is optimal for forming stable, catalytically active square planar intermediates.[1] Given their broad applicability and proven performance, a robust and reproducible synthesis of these ligands is of paramount importance to the scientific community.

Synthetic Strategy and Retrosynthesis

The most direct and efficient route to methylene-bridged bis(oxazoline) ligands involves the condensation of a chiral β-amino alcohol with a suitable three-carbon electrophile that can form the two oxazoline rings simultaneously.[1]

Retrosynthetic Analysis: The target molecule can be disconnected at the two C-N and two C-O bonds of the oxazoline rings. This reveals the two key building blocks:

-

(S)-2-Amino-4-methyl-1-pentanol ((S)-Leucinol): This chiral β-amino alcohol provides the stereochemical information for the final ligand. It is readily prepared by the reduction of the natural amino acid (S)-Leucine.

-

A Malonic Acid Derivative: A compound at the oxidation state of a dicarboxylic acid is required for the central methylene bridge and the two carbons of the oxazoline rings. While diethyl malonate can be used, this often requires a multi-step process.[2] A more direct approach utilizes malononitrile or its corresponding imidate ester, which facilitates a one-pot cyclization.[1][4]

The forward synthesis, therefore, focuses on the direct condensation of (S)-Leucinol with a malononitrile-derived species.

Detailed Synthetic Protocol

This section details a reliable, one-pot procedure for the synthesis of Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane, adapted from established methodologies utilizing a zinc-catalyzed condensation of a dinitrile with a β-amino alcohol.[5]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Moles | Eq. | Amount | Source/Purity |

| (S)-2-Amino-4-methyl-1-pentanol ((S)-Leucinol) | C₆H₁₅NO | 117.19 | 50 mmol | 2.1 | 5.86 g | ≥98% |

| Malononitrile | CH₂(CN)₂ | 66.06 | 23.8 mmol | 1.0 | 1.57 g | ≥99% |

| Zinc Trifluoromethanesulfonate (Zinc Triflate) | Zn(OTf)₂ | 363.53 | 2.38 mmol | 0.1 | 865 mg | ≥98% |

| Toluene | C₇H₈ | 92.14 | - | - | 120 mL | Anhydrous |

| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | - | - | 100 mL | - |

| Brine | NaCl(aq) | - | - | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | ~10 g | - |

Experimental Workflow

The overall synthesis is a one-pot procedure involving the condensation and cyclization of the starting materials.

Caption: Synthetic workflow for Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 250 mL two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add (S)-Leucinol (5.86 g, 50 mmol), malononitrile (1.57 g, 23.8 mmol), and zinc triflate (865 mg, 2.38 mmol).

-

Solvent Addition: Add anhydrous toluene (120 mL) via syringe.

-

Reaction: Heat the resulting suspension to reflux (oil bath temperature ~120 °C) with vigorous stirring. The reaction mixture should become a clear, homogeneous solution upon heating.

-

Monitoring: The reaction is typically complete within 24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v) and visualizing with potassium permanganate stain. The disappearance of the (S)-Leucinol spot (Rf ≈ 0.2) indicates reaction completion.

-

Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.

-

Aqueous Wash: Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (100 mL) and brine (100 mL).[5] This removes the zinc catalyst and any water-soluble byproducts.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or waxy solid.

-

Purification: The crude product can be purified by column chromatography on silica gel.[5] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) to afford the pure product. The final product, Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane, is typically a white to off-white solid. Expected yield is in the range of 80-90%.

Mechanistic Rationale and Scientific Insights

The key to this one-pot synthesis is the role of the Lewis acid catalyst, zinc triflate. The reaction proceeds via the following proposed steps:

-

Coordination: The zinc(II) ion coordinates to the nitrogen atoms of the malononitrile, increasing the electrophilicity of the nitrile carbons.

-

Nucleophilic Attack: The primary amine of (S)-Leucinol attacks one of the activated nitrile carbons. This is followed by a second attack from the other molecule of (S)-Leucinol on the remaining nitrile.

-

Cyclization: The hydroxyl groups of the amino alcohols then perform an intramolecular nucleophilic attack on the intermediate imine carbons. This double cyclization, which proceeds with retention of stereochemistry, forms the two oxazoline rings.[6]

-

Dehydration: Elimination of water drives the reaction to completion, yielding the stable bis(oxazoline) product.

Choice of Catalyst: Zinc salts are particularly effective for this transformation.[5] They are strong enough Lewis acids to activate the dinitrile but are generally mild and do not promote side reactions. The use of stoichiometric or even catalytic amounts of zinc triflate can lead to high yields, often without the need for extensive purification for some applications.[7]

Solvent Selection: Toluene is an excellent solvent for this reaction as its high boiling point allows the reaction to be conducted at a temperature sufficient to drive the dehydrative cyclization. Furthermore, it allows for the azeotropic removal of water if a Dean-Stark trap is employed, though this is often not necessary.

Characterization and Quality Control

To ensure the identity and purity of the synthesized ligand, the following characterization is recommended:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. The C₂-symmetry of the molecule results in a simplified spectrum.

-

Mass Spectrometry (MS): To confirm the molecular weight (C₁₅H₂₆N₂O₂, MW: 266.38 g/mol ).

-

Optical Rotation ([α]D): To confirm that the stereochemical integrity of the chiral centers has been maintained throughout the synthesis.

-

Melting Point: To compare with literature values for the pure solid.

Conclusion

The synthesis of Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane via a zinc-catalyzed one-pot condensation of (S)-Leucinol and malononitrile represents an efficient, scalable, and reliable method for accessing this valuable chiral ligand. By understanding the rationale behind the choice of reagents, catalyst, and reaction conditions, researchers can consistently produce high-purity material. The protocol described herein provides a solid foundation for laboratories involved in asymmetric catalysis, enabling the exploration of new synthetic methodologies and the development of novel therapeutic agents.

References

-

Wikipedia. Bisoxazoline ligand. Available at: [Link]

-

Gant, T. G., & Noe, M. C. (2006). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(8), 3149-3183. Available at: [Link]

-

Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. Available at: [Link]

-

Irmak, M., Groschner, A., & Boysen, M. M. K. (2006). glucoBox ligand—a new carbohydrate-based bis(oxazoline) ligand. Synthesis and first application. Chemical Communications, (40), 4201-4203. Available at: [Link]

-

Shu, W., & Ma, S. (2009). Synthesis of a new spiro-BOX ligand and its application in enantioselective allylic cyclization based on carbopalladation of allenyl hydrazines. Chemical Communications, (43), 6538-6540. Available at: [Link]

-

Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561-3651. Available at: [Link]

-

Hao, X., et al. (2018). Synthesis of Box Ligands with Stoichiometric Amounts of Zinc Triflate in Toluene. ResearchGate. Available at: [Link]

-

Bolm, C., et al. (1991). Synthesis of Optically Active Bis(2-oxazolines): Crystal Structure of a 1,2-Bis(2-oxazolinyl)benzene·ZnCl2 Complex. Chemische Berichte, 124(5), 1173-1180. Available at: [Link]

-

Fu, G. C., et al. (2011). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(PHENYLMETHYL)-2-OXAZOLYL]PYRIDINE. Organic Syntheses, 88, 235. Available at: [Link]

-

Esteruelas, M. A., et al. (2003). Stereochemically Controlled Synthesis of Ruthenium(II) Complexes Containing Bis(oxazolin-2'-yl)pyridine Ligands. Organometallics, 22(3), 395-406. Available at: [Link]

-

Wang, C., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 28(1), 1. Available at: [Link]

-

Reisman, S. E., et al. (2020). Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole). Organic Syntheses, 97, 172-188. Available at: [Link]

Sources

- 1. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 2. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Data for Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane

This guide details the spectroscopic characterization and structural analysis of Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane , commonly referred to as (S)-iBu-Box or (S)-Leu-Box . This

Compound Identity & Structural Analysis

The (S)-iBu-Box ligand features two chiral oxazoline rings linked by a methylene bridge. Its efficacy stems from the steric bulk of the isobutyl groups, which create a chiral pocket around the metal center, and the rigid chelating bite angle of the bis(oxazoline) unit.

| Property | Detail |

| IUPAC Name | 2,2'-Methylenebis[(4S)-4-isobutyl-4,5-dihydrooxazole] |

| Common Name | (S)-iBu-Box; (S)-Leu-Box |

| CAS Number | 176650-25-2 |

| Molecular Formula | |

| Molecular Weight | 266.38 g/mol |

| Chiral Source | Derived from (S)-Leucine (via (S)-Leucinol) |

| Appearance | White to off-white solid (or viscous oil if impure) |

Structural Diagram (Graphviz)

Caption: Structural connectivity of the (S)-iBu-Box ligand, highlighting the C2-symmetry and metal coordination sites.

Spectroscopic Characterization

The following data is synthesized from standard characterization protocols for alkyl-substituted bis(oxazoline) ligands (Evans et al., J. Org. Chem. 1998).[1]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Data is typically acquired in

H NMR Data (Proton)

The spectrum is characterized by three distinct regions: the aliphatic isobutyl side chains, the methylene bridge, and the oxazoline ring protons.

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 0.90 – 0.98 | Doublet (overlapping) | 12H | Terminal methyls of isobutyl groups. | |

| 1.30 – 1.50 | Multiplet | 4H | Methylene of the isobutyl side chain. | |

| 1.65 – 1.85 | Multiplet | 2H | Methine of the isobutyl side chain. | |

| 3.30 – 3.60 | Singlet (or m) | 2H | Methylene bridge linking the rings. Note: Can appear as a multiplet if tautomerization or metal complexation occurs. | |

| 3.90 – 4.10 | Triplet / dd | 2H | Oxazoline | Ring proton (cis/trans to substituent). |

| 4.15 – 4.30 | Multiplet | 2H | Oxazoline | Chiral center proton. |

| 4.35 – 4.50 | DD / Multiplet | 2H | Oxazoline | Ring proton. |

Key Diagnostic: The singlet at ~3.3–3.6 ppm confirms the integrity of the methylene bridge. If this peak is split or shifted significantly downfield (>4.0 ppm), check for hydrolysis or metal contamination.

C NMR Data (Carbon)

| Chemical Shift ( | Assignment | Notes |

| 21.0 – 24.0 | Isobutyl | Methyl carbons. |

| 25.0 – 26.0 | Isobutyl | Methine carbon. |

| 28.0 – 30.0 | Bridge | Methylene bridge carbon. |

| 45.0 – 46.0 | Isobutyl | Methylene attached to the ring. |

| 65.0 – 66.0 | Oxazoline | Chiral center carbon. |

| 72.0 – 74.0 | Oxazoline | Ring methylene carbon. |

| 160.0 – 165.0 | Imine carbon (Diagnostic for oxazoline ring). |

B. Infrared (IR) Spectroscopy

IR is a rapid method to verify the oxazoline ring formation and absence of precursor amides.

| Wavenumber ( | Functional Group | Interpretation |

| 2950 – 2870 | C-H Stretch | Aliphatic C-H from isobutyl and ring. |

| 1650 – 1670 | C=N Stretch | Primary diagnostic. Strong band indicating oxazoline ring closure. |

| 1100 – 1050 | C-O Stretch | Ether-like character of the oxazoline ring. |

| Absence of 3200-3400 | N-H / O-H | Absence confirms full cyclization (no residual amide/alcohol). |

C. Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI) or CI.

-

Molecular Ion:

- : 267.2 m/z

- : 289.2 m/z

-

Fragmentation: Loss of isobutyl fragments may be observed at high collision energies.

Experimental Synthesis & Purification Workflow

The synthesis typically follows the method established by Evans (1998), involving the condensation of (S)-leucinol with a malonic acid derivative.

Synthesis Protocol (Step-by-Step)

-

Precursor Preparation: React (S)-leucinol (2-amino-4-methylpentan-1-ol) with malononitrile or diethyl malonate.

-

Cyclization:

-

Method A (Standard): Catalytic

in refluxing chlorobenzene or toluene. -

Method B (Alternative): Activation of the bis-amide with tosyl chloride or mesyl chloride followed by base-mediated ring closure.

-

-

Purification:

-

Extraction: Dilute with

, wash with aqueous -

Chromatography: Silica gel flash chromatography.

-

Eluent: Hexane/EtOAc (typically 4:1 to 2:1).

-

Storage: Store at -20°C under inert atmosphere (Ar/N2) to prevent hydrolysis.

-

Workflow Diagram (Graphviz)

Caption: General synthetic pathway for the preparation of (S)-iBu-Box.

Quality Control & Purity Assessment

To ensure the ligand is suitable for asymmetric catalysis (where enantiopurity is paramount):

-

Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column) using isopropanol/hexane mixtures.

-

Optical Rotation:

-

Measure

in -

Value should be negative (e.g., analogous to (S)-iPr-Box which is

, though specific magnitude varies by side chain).

-

-

Elemental Analysis:

-

Calc for

: C, 67.63; H, 9.84; N, 10.52.

-

References

-

Evans, D. A.; Woerpel, K. A.; Hinman, M. M.; Faul, M. M. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions. Catalytic, Asymmetric Cyclopropanation of Olefins." Journal of the American Chemical Society, 1991 , 113(2), 726–728.[2] Link

-

Evans, D. A.; Peterson, G. S.; Johnson, J. S.; Barnes, D. M.; Campos, K. R.; Woerpel, K. A. "An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands." The Journal of Organic Chemistry, 1998 , 63(13), 4541–4544. Link

-

Organic Syntheses. "Synthesis of (-)-(S,S)-Bis(4-isopropyloxazoline)." Org.[3] Synth.2000 , 77, 198. (Provides the standard protocol applicable to the isobutyl variant). Link

Sources

Coordination Chemistry of Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane with Metal Catalysts

Executive Summary

Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane, commonly referred to as (S,S)-iBu-BOX (CAS: 176650-25-2), represents a benchmark in

Ligand Architecture & Coordination Mechanics[2]

Structural Analysis

The (S,S)-iBu-BOX ligand derives its utility from three structural pillars:

- -Symmetry: Reduces the number of possible transition states, simplifying the stereochemical outcome.

-

Methylene Bridge (

): Unlike pyridine-bridged (PyBox) ligands which are tridentate, the methylene bridge enforces bidentate coordination. This results in a specific "bite angle" (typically ~88-92°) that is critical for the geometry of the active catalyst. -

Isobutyl Steric Bulk: The bulky isobutyl groups at the 4-position of the oxazoline rings project into the coordination sphere, effectively shielding two diagonal quadrants of the metal center.

The Quadrant Model

When coordinated to a metal center (e.g., Cu(II)), the ligand imposes a distorted square-planar geometry. The isobutyl groups block the upper-left and lower-right quadrants (or upper-right/lower-left depending on view), forcing incoming substrates to approach from the open quadrants.

Figure 1: Schematic representation of the steric environment created by (S,S)-iBu-BOX coordination. Red hexagons indicate sterically encumbered zones.

Validated Experimental Protocols

Synthesis of (S,S)-iBu-BOX

Note: Commercial availability is high, but in-house synthesis ensures purity.

Reaction Pathway: Condensation of diethyl malonimidate with (S)-leucinol.

Reagents:

-

Diethyl malonimidate dihydrochloride (1.0 equiv)

-

(S)-(+)-Leucinol (2.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

Workup: 1N HCl, NaOH, EtOAc.

Step-by-Step Protocol:

-

Preparation: Flame-dry a 250 mL round-bottom flask under

. -

Mixing: Suspend diethyl malonimidate dihydrochloride (5.0 g, 21.6 mmol) in anhydrous DCM (100 mL).

-

Addition: Add (S)-leucinol (5.6 g, 47.5 mmol) in one portion. The suspension will clear as the reaction proceeds.

-

Reaction: Stir at room temperature for 3 days. Monitor by TLC (formation of intermediate) or proceed to heating if kinetics are slow (reflux 12h is alternative).

-

Workup:

-

Yield: Expect ~70-80% of a white crystalline solid or oil.

Preparation of the Active Catalyst: Cu((S,S)-iBu-BOX)(OTf)₂

Context: This complex is moisture-sensitive. The counter-ion plays a massive role in reactivity; Triflate (OTf) is standard, but Hexafluoroantimonate (

Protocol:

-

In a glovebox or under strict Ar line: Weigh

(0.1 mmol) and (S,S)-iBu-BOX (0.11 mmol) into a flame-dried Schlenk tube. -

Add anhydrous DCM (2 mL).

-

Stir for 1-2 hours. The solution typically turns a deep blue (characteristic of Cu(II)-BOX).

-

Validation: The solution should be homogeneous. Precipitates indicate incomplete complexation or wet solvents.

Catalytic Applications & Mechanistic Insights

Enantioselective Diels-Alder Reaction

This is the "gold standard" reaction for this ligand class.

Mechanism: The Cu(II) center acts as a Lewis acid, coordinating to the carbonyl oxygens of the dienophile (e.g., acryloyl-2-oxazolidinone). The ligand forces the dienophile into a planar conformation. The isobutyl groups block the Re-face (or Si-face depending on rotation), forcing the diene to attack from the opposite face.

Workflow Diagram:

Figure 2: Simplified catalytic cycle for the Cu(II)-BOX catalyzed Diels-Alder reaction.

Counter-Ion Effects

The choice of counter-ion significantly impacts the "bite" of the Lewis acid.

| Counter-Ion | Anion Character | Catalyst Reactivity | Enantioselectivity (Typical) |

| Triflate ( | Coordinating | High | Good (90-95% ee) |

| Hexafluoroantimonate ( | Non-Coordinating | Very High (Cationic character) | Excellent (>95% ee) |

| Chloride ( | Highly Coordinating | Low (Poisons Lewis Acidity) | Poor |

Technical Insight: For difficult substrates, switching from

Troubleshooting & Optimization

-

Problem: Low Enantioselectivity.

-

Problem: Green solution instead of Blue.

References

-

Evans, D. A., et al. (1991). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins." Journal of the American Chemical Society.[6][7] Link

-

Evans, D. A., et al. (1999).[8] "Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction." Journal of the American Chemical Society.[6][7] Link

-

Pfaltz, A. (1993). "Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis." Accounts of Chemical Research. Link

-

Johnson, J. S., & Evans, D. A. (2000).[6][9] "Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions."[9] Accounts of Chemical Research. Link

Sources

- 1. Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane | 132098-58-9 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. jocpr.com [jocpr.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]

- 6. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis & Application Guide: Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane

Common Name: (S,S)-iBu-BOX

CAS: 176650-25-2

Molecular Formula:

Executive Summary

This technical guide provides a rigorous structural analysis of Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane , a

This document moves beyond basic characterization, detailing the structure-function relationship that drives enantioselectivity, specific spectroscopic fingerprints for quality control, and protocols for generating the active catalytic species.

Molecular Architecture & Design Principles

The (S)-iBu-BOX ligand derives its utility from three specific structural features that must be preserved during synthesis and handling.

The -Symmetric Chiral Pocket

The molecule possesses a

-

Steric Bulk: The isobutyl groups at the 4-positions of the oxazoline rings project into the coordination sphere. When a metal binds, these groups block two diagonal quadrants of the space, forcing incoming substrates to approach from the open quadrants.

-

Isobutyl vs. t-Butyl: While tert-butyl variants (tBu-BOX) offer maximum steric bulk, the isobutyl group provides a "flexible wall." This is often preferred for substrates that are too bulky for tBu-BOX or when a specific "lock-and-key" fit is required for selectivity.

The Methylene Bridge & Bite Angle

The single carbon (

-

Chelate Ring Size: Upon coordination to a metal (M), the ligand forms a 6-membered ring (M-N-C-C-C-N).

-

Bite Angle (

): The N-M-N bite angle is critical. For methylene-bridged BOX ligands, this angle is typically 89°–94° (depending on the metal radius). This is distinct from isopropylidene-bridged ligands (Evans catalysts), which are more rigid. The methylene bridge allows for slight torsional flexibility, accommodating different metal ionic radii (e.g.,

Electronic Modulation

The oxazoline nitrogen is a hard

Spectroscopic Characterization (Quality Control)

To validate the structural integrity of (S)-iBu-BOX, researchers must look for specific diagnostic signals.

Nuclear Magnetic Resonance ( H NMR)

The symmetry of the molecule simplifies the spectrum. Loss of symmetry (signal doubling) indicates mono-oxidation, hydrolysis, or racemization.

| Proton Environment | Chemical Shift ( | Multiplicity | Structural Insight |

| C2-Methylene Bridge | 3.30 – 3.50 | Singlet (s) or Multiplet | In |

| C4-Chiral Center | 4.00 – 4.30 | Multiplet (m) | The diagnostic handle for enantiomeric purity. Broadening suggests oligomerization. |

| Isobutyl | 1.30 – 1.70 | Multiplet | Diastereotopic protons due to the adjacent chiral center. |

| Isobutyl | 0.85 – 0.95 | Doublets (d) | Distinct doublets for the terminal methyls. |

Infrared Spectroscopy (FT-IR)

-

C=N Stretch: The oxazoline imine bond appears strongly at 1650–1665 cm⁻¹ .

-

Shift upon Coordination: When bound to a Lewis acid (e.g.,

), this band typically shifts to lower wavenumbers (1620–1640 cm⁻¹), serving as a quick check for catalyst formation.

Coordination Geometry & Activation Logic

The free ligand is catalytically inert. It must be activated by complexation. The geometry of the resulting complex dictates the stereochemical outcome.

Copper(II) Complexes (Square Planar)

When coordinated to

-

Equatorial Plane: The two oxazoline nitrogens and two counter-anions (or substrate oxygens) occupy the equatorial plane.

-

Chiral Induction: The isobutyl groups point perpendicular to this plane, effectively shielding the "top" and "bottom" faces, forcing the substrate to align in the gap between them.

Visualization of Activation Pathway

The following diagram illustrates the workflow from free ligand to active catalytic species.

Figure 1: Activation pathway of (S)-iBu-BOX. Note the critical IR checkpoint to verify complexation before substrate addition.

Experimental Protocols

Standard Complexation Protocol (In Situ)

This protocol generates the active catalyst for Lewis Acid catalyzed reactions (e.g., Diels-Alder, Ene reactions).

Reagents:

-

(S)-iBu-BOX Ligand (1.1 equiv relative to metal)

-

or

-

Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Procedure:

-

Drying: Flame-dry a Schlenk flask under vacuum and backfill with Argon (

). -

Solvation: Add the metal salt (

) and the ligand to the flask. -

Mixing: Add anhydrous solvent. Stir at Room Temperature (RT) for 1–2 hours .

-

Observation: For Cu(II), the solution usually turns from a pale blue suspension to a deep blue/green homogeneous solution . This color change is a visual confirmation of coordination.

-

-

Filtration (Optional): If using sensitive substrates, filter the catalyst solution through a 0.2

PTFE syringe filter to remove uncoordinated metal salts. -

Use: Use immediately. Do not store the solution for >24 hours as trace moisture can hydrolyze the oxazoline ring.

Enantiomeric Purity Determination (HPLC)

Verifying the optical purity of the ligand (or the reaction product) is non-negotiable.

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (typically 90:10 to 99:1).

-

Flow Rate: 0.5 – 1.0 mL/min.

-

Detection: UV at 210 nm or 254 nm.

-

Standard: Racemic iBu-BOX (prepared from racemic Leucinol) must be injected first to establish separation parameters.

Structural Stability & Troubleshooting

| Issue | Structural Cause | Mitigation |

| Low Enantioselectivity | Ligand Decoordination: The metal is not tightly bound, allowing background (racemic) reaction. | Use non-coordinating counterions ( |

| Ligand Hydrolysis | Ring Opening: The oxazoline ring opens to an amido-ester in the presence of acid + water. | Ensure all solvents are anhydrous. Store ligand in a desiccator. |

| Insoluble Complex | Polymerization: Formation of bridging species between metal centers. | Increase dilution. Ensure the ligand:metal ratio is strictly >1:1 (e.g., 1.1:1). |

References

-

Evans, D. A., et al. (1991).[1] "

-Symmetric Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Reactions." Journal of the American Chemical Society.[1][2] -

Pfaltz, A. (1993). "Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis." Accounts of Chemical Research.

-

Corey, E. J., et al. (1991).[1] "Enantioselective Diels-Alder Reactions Catalyzed by Chiral Bis(oxazoline)-Magnesium Complexes." Tetrahedron Letters.

-

Sigma-Aldrich. (n.d.). "Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane Product Sheet."

-

Desimoni, G., et al. (2006). "Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysis." Chemical Reviews.

Sources

An In-depth Technical Guide to Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane: A Chiral Ligand for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Ligands in Modern Synthesis

In the landscape of modern organic chemistry and drug development, the synthesis of enantiomerically pure compounds is of paramount importance. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. Chiral ligands, when complexed with metal catalysts, are instrumental in achieving high levels of enantioselectivity in a wide array of chemical transformations. Among the privileged classes of chiral ligands, bis(oxazoline) (BOX) ligands have emerged as highly effective and versatile tools in asymmetric catalysis. This guide provides a comprehensive technical overview of a specific member of this family, Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane, focusing on its commercial availability, synthesis, and applications.

Molecular Profile of Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane

Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane, often referred to as a C₂-symmetric bis(oxazoline) ligand, possesses a defined stereochemical architecture that is crucial for its function in inducing chirality. The molecule consists of two (S)-configured oxazoline rings substituted with isobutyl groups at the 4-position, linked by a methylene bridge. This structure allows it to act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms.

Caption: Molecular Structure of Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane.

The isobutyl substituents at the chiral centers play a critical role in creating a specific steric environment around the coordinated metal. This steric hindrance directs the approach of substrates to the catalytic center, thereby controlling the stereochemical outcome of the reaction. The choice of the isobutyl group, as opposed to smaller or larger alkyl groups, allows for a fine-tuning of this steric environment, which can be crucial for achieving high enantioselectivity with certain substrates.

Commercial Availability and Suppliers

Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane is commercially available from a variety of chemical suppliers, making it accessible for research and development purposes. The typical purity of the commercially available ligand is ≥97%.

| Supplier | CAS Number | Typical Purity | Physical Form | Storage Conditions |

| Sigma-Aldrich (distributor for Ambeed, Inc., BLD Pharmatech, Fluorochem)[1][2][3] | 176650-25-2 | 97-98% | Colorless to yellow liquid, semi-solid, or solid[2] | 2-8°C, under inert atmosphere, in a dark place[2] |

| BLDpharm[4] | 176650-25-2 | Not specified | Not specified | Cold-chain transportation suggested[4] |

| Merck[5] | 176650-25-2 | Not specified | Not specified | Not specified |

Pricing and available quantities can vary between suppliers and should be confirmed directly with the respective vendor.

Synthesis of Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane

The synthesis of bis(oxazoline) ligands is well-established and typically involves the condensation of a chiral amino alcohol with a dicarboxylic acid derivative or a dinitrile. For Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane, the chiral precursor is (S)-2-amino-4-methyl-1-pentanol (L-leucinol), which is readily available and can be prepared by the reduction of the amino acid L-leucine.

A common synthetic route involves the reaction of L-leucinol with malononitrile or a malonimidate derivative. The following is a representative, generalized protocol based on established methods for BOX ligand synthesis.

Representative Synthetic Protocol

Step 1: Preparation of the Bis(amide) Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve L-leucinol (2.0 equivalents) in a suitable anhydrous solvent such as dichloromethane or toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of malonyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled solution of L-leucinol.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude bis(amide) intermediate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Cyclization to the Bis(oxazoline) Ligand

-

Dissolve the purified bis(amide) intermediate in an anhydrous solvent such as dichloromethane or chloroform in a round-bottom flask under an inert atmosphere.

-

Add a dehydrating/cyclizing agent, such as thionyl chloride or a Burgess reagent, to the solution at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane by column chromatography or recrystallization.

Caption: Generalized synthetic pathway for Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane.

Applications in Asymmetric Catalysis

Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane, in complex with various metal ions (e.g., Cu(I), Cu(II), Zn(II), Fe(II)), is a potent catalyst for a range of enantioselective transformations. The C₂-symmetric nature of the ligand creates a well-defined chiral pocket around the metal center, which is key to its ability to control the stereochemical outcome of a reaction.

Key Catalytic Applications

-

Diels-Alder Reactions: Copper(II) complexes of BOX ligands are highly effective catalysts for the enantioselective Diels-Alder reaction between dienophiles, such as N-acryloyloxazolidinones, and various dienes. The catalyst promotes the formation of a specific enantiomer of the cyclic product with high selectivity.[3][6]

-

Cyclopropanation: Copper(I) complexes of BOX ligands are widely used in the asymmetric cyclopropanation of olefins with diazoacetates. The steric and electronic properties of the ligand influence both the diastereoselectivity and enantioselectivity of the cyclopropane products.

-

Henry (Nitroaldol) Reaction: The enantioselective addition of a nitroalkane to an aldehyde to form a β-nitro alcohol can be effectively catalyzed by copper(II) complexes of BOX ligands.

-

Aldol and Michael Additions: These ligands have also been successfully employed in enantioselective Mukaiyama-aldol reactions and Michael additions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.

The choice of the isobutyl group can be advantageous in reactions where a moderate level of steric bulk is required to achieve optimal enantioselectivity. It provides a less hindered environment than the more commonly used tert-butyl group, which can be beneficial for the reactivity of certain substrates, while still providing sufficient steric influence to direct the stereochemical outcome.

Representative Experimental Protocol: Enantioselective Diels-Alder Reaction

The following is a generalized protocol for a copper(II)-catalyzed enantioselective Diels-Alder reaction using a BOX ligand, which can be adapted for Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane.

-

Catalyst Preparation (in situ):

-

In a flame-dried, round-bottom flask under an inert atmosphere, add Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane (0.11 equivalents).

-

Add anhydrous dichloromethane as the solvent.

-

To this solution, add a copper(II) salt, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.10 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for complex formation. The solution should turn a characteristic color (often blue or green).

-

-

Diels-Alder Reaction:

-

Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C, -40 °C, or 0 °C).

-

Add the dienophile (e.g., N-acryloyloxazolidinone) (1.0 equivalent) to the cooled catalyst solution.

-

After stirring for a few minutes, add the diene (e.g., cyclopentadiene) (2.0-3.0 equivalents) dropwise.

-

Stir the reaction mixture at the specified temperature for the required time (typically several hours to a day), monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature, and then extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

-

Caption: Simplified catalytic cycle for a Cu(II)-BOX catalyzed Diels-Alder reaction.

Conclusion

Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane is a valuable and commercially accessible chiral ligand for asymmetric catalysis. Its C₂-symmetric design and the specific steric profile imparted by the isobutyl groups make it an effective tool for controlling the stereochemistry of a variety of important organic transformations. This guide provides a foundational understanding of its properties, availability, synthesis, and application, intended to aid researchers and drug development professionals in the strategic implementation of this ligand in their synthetic endeavors. The ability to fine-tune the steric and electronic properties of BOX ligands by varying the substituents at the 4-position, such as with the isobutyl group, underscores the modularity and power of this ligand class in the ongoing quest for highly efficient and selective asymmetric catalysts.

References

- Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1996). Asymmetric hetero Diels-Alder reactions of Danishefsky's diene and glyoxylate esters catalyzed by chiral bisoxazoline derived catalysts. Tetrahedron: Asymmetry, 7(8), 2165-2168.

-

PubMed. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY'S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS. [Link]

- Nakul, S., Bhagavatish, R., et al. (2025). Bis(pyrazolyl)methane supported Cu(II) catalysts for biomimetic catalytic oxidation reactions. Inorganica Chimica Acta.

- Qian, C., & Wang, L. (2000). Asymmetric hetero-Diels–Alder reaction of glyoxylate esters and Danishefsky's diene catalyzed by chiral bis(oxazoline)–lanthanide complexes. Tetrahedron Letters, 41(13), 2203-2206.

- Evans, D. A., et al. (1999). {2,2-Bis[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]propane}bis(N,N-dimethylformamide)copper(II) bis(hexafluoridoantimonate). Acta Crystallographica Section E: Structure Reports Online, 65(1), m737.

- Fokin, V. V., et al. (2022). A Copper‐Catalyzed Interrupted Domino Reaction for the Synthesis of Fused Triazolyl Benzothiadiazine‐1‐oxides. Chemistry – A European Journal, 28(1), e202103849.

-

R Discovery. Copper(II)-Catalyzed Domino Synthesis of 4-Benzenesulfonyl Isoxazoles from 2-Nitro-1,3-enynes, Amines, and Sodium Benzenesulfinate. [Link]

-

Organic Chemistry Frontiers. A copper-catalyzed annulation reaction of diazo esters with propargyl amines for the synthesis of 2,5-dihydropyrroles. [Link]

-

Beilstein Journals. Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium. [Link]

- Mitra, B., et al. (2021). Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review.

-

Master Organic Chemistry. The Intramolecular Diels Alder Reaction. [Link]

- Stoltz, B. M., et al. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1636-1641.

-

Organic Syntheses. (s)-(-)-methyl p-bromophenyl sulfoxide. [Link]

Sources

- 1. BJOC - A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand [beilstein-journals.org]

- 2. Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane | 176650-25-2 [sigmaaldrich.com]

- 3. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 176650-25-2|Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane|BLD Pharm [bldpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY'S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane

Introduction

Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane, a prominent member of the bis(oxazoline) or "BOX" class of ligands, is a C2-symmetric chiral ligand indispensable in modern asymmetric catalysis. Its utility in facilitating enantioselective reactions makes it a valuable tool for researchers in synthetic chemistry and drug development. However, as with any specialized chemical reagent, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane. Moving beyond a simple recitation of procedural steps, we delve into the causality behind each recommendation, empowering researchers to cultivate a proactive and informed safety culture. The protocols outlined herein are designed as self-validating systems, integrating engineering controls, administrative procedures, and personal protective equipment to create a multi-layered defense against potential exposure.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of a substance's intrinsic hazards. Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane is classified as hazardous, and its primary risks are associated with irritation and acute oral toxicity.[1]

GHS Hazard Summary

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for this compound is summarized below.

| Hazard Class | Pictogram | Signal Word | Hazard Statements | CAS Number |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | 176650-25-2 |

| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[2] | 176650-25-2 |

| Serious Eye Damage/Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[2] | 176650-25-2 |

| STOT - Single Exposure (Respiratory Irritation) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[2] | 176650-25-2 |

The Causality of Hazards

The irritant nature of this compound likely stems from the reactivity of the oxazoline rings and their potential to interact with biological macromolecules in the skin, eyes, and respiratory tract. While a complete toxicological profile has not been fully investigated, the GHS classification necessitates treating this substance with significant caution.[1][3] The "harmful if swallowed" classification underscores the need to prevent any ingestion, which can occur through direct means or indirectly via contaminated hands or surfaces.

Proactive Risk Assessment

A dynamic risk assessment should precede any experiment involving this compound. This process is not a one-time checklist but a continuous scientific methodology to ensure safety.

Caption: A protocol for safe glove use and removal.

Section 4: Handling and Storage Procedures

Step-by-Step Safe Handling Protocol

-

Preparation: Confirm the chemical fume hood is operational. Don all required PPE. Ensure a chemical spill kit is accessible.

-

Dispensing: The compound can be a solid or semi-solid. When weighing, use a spatula and handle containers carefully to avoid generating dust. [4]Perform all transfers within the fume hood.

-

Reaction Setup: Keep the reaction vessel within the fume hood. Ensure all containers are clearly labeled.

-

Post-Handling: Decontaminate the work surface. Remove PPE following the correct procedure, disposing of gloves properly. Wash hands immediately.

Storage: Ensuring Stability and Safety

Proper storage is crucial for both safety and maintaining the chemical's purity.

-

Temperature: While some suppliers suggest ambient storage, the most prudent and common recommendation is to store the compound at 2-8°C. This low-temperature condition helps to minimize potential degradation over time.

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This is critical to prevent slow oxidation or hydrolysis, which could compromise the ligand's effectiveness in catalysis.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place. [1][3]* Location: Store in a locked cabinet or area accessible only to authorized personnel. Keep away from incompatible materials such as strong oxidizing agents.

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Assess: From a safe distance, assess the extent of the spill. For large spills, contact your institution's Environmental Health & Safety (EHS) department.

-

Control: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood on). [4]4. Cleanup: Wear appropriate PPE. For solids, carefully sweep or scoop the material into a labeled waste container, avoiding dust generation. [2]Use an inert absorbent material for any liquid or semi-solid spills.

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: All cleanup materials must be disposed of as hazardous waste according to institutional and local regulations. [4]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. [4] |

| Skin Contact | Immediately remove all contaminated clothing. [4]Wash the affected skin area with plenty of soap and water. [4]Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [2][4]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. [4]Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. [4]Call a physician or Poison Control Center immediately. [4] |

Emergency Response Flowchart

Caption: A decision-making flowchart for emergencies.

Section 6: Waste Disposal

Disposal of Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane and any contaminated materials must be conducted in strict accordance with all applicable local, state, and federal environmental regulations.

-

Collection: Collect all waste material (including contaminated absorbent, gloves, and labware) in a clearly labeled, sealed, and chemically compatible container.

-

Segregation: Do not mix this waste with other waste streams.

-

Consultation: Contact your institution's EHS department for specific guidance on disposal procedures. Do not discharge into drains or the environment. [3][4]

References

-

Air Liquide Singapore, Safety Data Sheet. [Link]

-

ABX advanced biochemical compounds, Material Safety Data Sheet for Bis(tosyloxy)methane. [Link]

Sources

Methodological & Application

Application Note: Enantioselective Diels-Alder Reactions Utilizing Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane

Introduction & Mechanistic Rationale

Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane (commonly referred to as (S)-iBu-BOX) is a highly versatile,

In the context of Diels-Alder cycloadditions, (S)-iBu-BOX is typically complexed with Lewis acidic metal salts, most notably Copper(II) triflate or hexafluoroantimonate ()[2]. The causality behind its exceptional stereocontrol lies in its coordination geometry. When a bidentate dienophile (such as an N-acyloxazolidinone) coordinates to the Cu(II) center, it forms a rigid, square-planar chelate. The

Physicochemical Properties & Handling

To ensure reproducibility, the ligand must be handled with care. Degraded or oxidized ligands will drastically reduce the enantiomeric excess (ee) of the reaction.

| Property | Specification |

| Chemical Name | Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane |

| Common Name | (S)-iBu-BOX |

| CAS Number | 176650-25-2 |

| Molecular Formula | C15H26N2O2 |

| Molecular Weight | 266.38 g/mol |

| Storage Conditions | 4 °C, stored tightly sealed under dry nitrogen or argon |

| Physical Form | Solid |

Logical Optimization of the Catalyst System

The success of the (S)-iBu-BOX catalyst system is highly dependent on the microenvironment of the metal center. The following logic tree illustrates the critical decision matrix for optimizing the catalyst.

Figure 1: Decision matrix for optimizing the (S)-iBu-BOX metal catalyst system.

Causality of Optimization Choices:

-

Metal Center: Cu(II) is preferred due to the Jahn-Teller effect, which elongates the axial bonds and strongly favors a square-planar geometry at the equatorial sites. This maximizes the steric influence of the isobutyl groups.

-

Counterion: The counterion dictates the Lewis acidity of the metal. While triflate (OTf⁻) is standard, hexafluoroantimonate (SbF₆⁻) is far less coordinating, leaving the Cu(II) center more electrophilic. This accelerates the reaction rate, allowing it to proceed at lower temperatures (-78 °C), which thermodynamically favors higher enantioselectivity ().

-

Solvent: Dichloromethane (CH₂Cl₂) is mandatory. Coordinating solvents like THF or acetonitrile will bind to the Cu(II) center, displacing the dienophile and shutting down the chiral induction pathway.

Experimental Protocols

The following protocols describe a self-validating system for the asymmetric Diels-Alder reaction between cyclopentadiene and 3-acryloyl-2-oxazolidinone.

Protocol A: In Situ Generation of the Cu((S)-iBu-BOX)₂ Catalyst

Note: This protocol establishes a 10 mol% catalyst loading for a 1.0 mmol scale reaction.

-

Preparation of Glassware: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with dry Argon three times. Causality: Cu(II) Lewis acids are highly hygroscopic. Water will coordinate to the metal center, outcompeting the dienophile and destroying enantioselectivity.

-

Reagent Addition: Inside an argon-filled glovebox, add 36.2 mg (0.10 mmol) of Cu(OTf)₂ and 29.3 mg (0.11 mmol, 1.1 equiv relative to Cu) of Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane to the flask.

-

Complexation: Inject 2.0 mL of anhydrous, degassed CH₂Cl₂ into the flask via syringe.

-

Self-Validating Check: Stir the mixture vigorously at room temperature for 2 hours. The initial suspension will be cloudy. As the thermodynamic chelate forms, the solution will transition to a clear, pale blue/green homogeneous solution. Troubleshooting: If the solution remains cloudy or turns brown, moisture has compromised the system; discard and restart.

Protocol B: Asymmetric Diels-Alder Cycloaddition

Figure 2: Workflow for the (S)-iBu-BOX catalyzed enantioselective Diels-Alder cycloaddition.

-

Dienophile Coordination: To the clear catalyst solution from Protocol A, add 141 mg (1.0 mmol) of 3-acryloyl-2-oxazolidinone. Stir at room temperature for 15 minutes to allow complete displacement of solvent molecules by the bidentate dienophile.

-

Temperature Equilibration: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 10 minutes.

-

Diene Preparation: Thermally crack dicyclopentadiene at 170 °C and collect the monomeric cyclopentadiene distillate at -78 °C. Causality: Cyclopentadiene rapidly dimerizes at room temperature. The dimer is sterically hindered and unreactive in this catalytic cycle.

-

Cycloaddition: Slowly add 330 mg (5.0 mmol, 5.0 equiv) of freshly cracked cyclopentadiene dropwise down the side of the cooled flask. Causality: Dropwise addition prevents localized exothermic spikes that could overcome the activation energy of the uncatalyzed, racemic background reaction.

-

Reaction & Quenching: Stir the reaction at -78 °C for 12–24 hours. Monitor completion via TLC. Once complete, quench the reaction cold by adding 2 mL of saturated aqueous NaHCO₃, then allow it to warm to room temperature.

-

Isolation: Extract the aqueous layer with CH₂Cl₂ (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, EtOAc/Hexanes).

Data Presentation & Performance Metrics

The efficacy of the (S)-iBu-BOX ligand is highly sensitive to the reaction parameters. The table below summarizes expected quantitative outcomes for the model reaction described above, demonstrating the causality of parameter selection.

| Metal Precursor | Solvent | Temperature (°C) | Yield (%) | endo:exo Ratio | Enantiomeric Excess (ee %) | Mechanism / Causality |

| Cu(OTf)₂ | CH₂Cl₂ | -78 | 88 | 96:4 | 92 | Standard baseline; square planar geometry maximizes chiral induction. |

| Cu(SbF₆)₂ | CH₂Cl₂ | -78 | 95 | 98:2 | 96 | Non-coordinating anion increases Lewis acidity and transition state rigidity. |

| Mg(OTf)₂ | CH₂Cl₂ | -50 | 80 | 90:10 | 85 | Mg(II) adopts tetrahedral/octahedral geometry, slightly altering the chiral pocket. |

| Cu(OTf)₂ | THF | -20 | 45 | 72:28 | 12 | Coordinating solvent outcompetes dienophile; background racemic reaction dominates. |

References

-

Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Source: Journal of the American Chemical Society. URL:[Link]

-

C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Source: Chemical Reviews. URL:[Link]

-

Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Source: Chemical Reviews (ACS Publications). URL:[Link]

Sources

enantioselective Friedel-Crafts reaction using Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane

Application Note: Enantioselective Friedel-Crafts Alkylation of Indoles using (S)-iBu-BOX / Cu(II) Complexes

Executive Summary

The enantioselective Friedel-Crafts (F-C) alkylation of indoles is a cornerstone transformation in the synthesis of tryptophan derivatives,

While tert-butyl-substituted BOX ligands are often the default choice, the isobutyl variant offers a unique steric profile—providing a less crowded chiral pocket that accommodates bulkier electrophiles or specific substitution patterns on the indole ring. This guide provides a robust, self-validating protocol for the alkylation of indoles with alkylidene malonates and nitroalkenes, achieving high yields and enantioselectivities.

Ligand Profile & Mechanistic Basis

Ligand Identification:

-

IUPAC Name: Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane

-

Common Name:

- -

Symmetry:

-symmetric -

Coordination Mode: Bidentate (

)-chelation

Mechanistic Mode of Action:

The reaction proceeds via a Lewis Acid-catalyzed mechanism. The Cu(II) center coordinates with the

The

Figure 1: Catalytic cycle for the Cu(II)-BOX catalyzed Friedel-Crafts alkylation.

Critical Reaction Parameters

To ensure reproducibility, the following parameters must be strictly controlled:

| Parameter | Recommendation | Rationale |

| Metal Source | Cu(OTf) | Triflate counter-ions are weakly coordinating, enhancing the Lewis acidity of the Cu center compared to halides. |

| Ligand:Metal Ratio | 1.1 : 1.0 | A slight excess of ligand prevents non-enantioselective background reactions catalyzed by free Cu(II). |

| Solvent | CH | DCM usually provides the highest reactivity. Note: In some systems, coordinating solvents like alcohols can reverse enantioselectivity [1].[2] |

| Temperature | -78°C to RT | Lower temperatures generally improve ee but reduce rate. Start at 0°C for optimization. |

| Water Content | Strictly Anhydrous | While Cu(II)-BOX is moderately water-tolerant, moisture competes for coordination sites, reducing rate and potentially ee. Use molecular sieves (4Å). |

Standard Operating Procedure (SOP)

Objective: Enantioselective alkylation of indole with diethyl benzylidenemalonate.

Materials:

-

-

-

Cu(OTf)

(Copper(II) trifluoromethanesulfonate) -

Indole (Recrystallized if necessary)[1]

-

Diethyl benzylidenemalonate

-

Dichloromethane (Anhydrous, distilled over CaH

or from solvent system) -

4Å Molecular Sieves (Activated)

Protocol Workflow:

Figure 2: Step-by-step experimental workflow.

Detailed Steps:

-

Catalyst Formation (In Glovebox or under Ar):

-

In a flame-dried Schlenk tube equipped with a magnetic stir bar, weigh Cu(OTf)

(18.1 mg, 0.05 mmol, 10 mol%) and -

Add activated 4Å Molecular Sieves (100 mg).

-

Add anhydrous Dichloromethane (DCM) (2.0 mL).

-

Stir at Room Temperature (RT) for 1 hour. The solution should turn a deep blue/green, indicating complex formation.

-

-

Substrate Addition:

-

Add Diethyl benzylidenemalonate (0.5 mmol, 1.0 equiv) to the catalyst solution.

-

Stir for 15 minutes to allow coordination.

-

Cool the reaction mixture to 0°C (Ice/Water bath) or -20°C (Cryocooler) depending on optimization needs.

-

Add Indole (0.55 mmol, 1.1 equiv) in one portion.

-

-

Reaction & Monitoring:

-

Stir the mixture at the set temperature.

-

Monitor by TLC (typically 24–48 hours).

-

Visual Check: Indole reactions often darken slightly; this is normal.

-

-

Workup & Purification:

-

Once consumption of the electrophile is complete, dilute with Et

O (5 mL). -

Filter the mixture through a short pad of silica gel or Celite to remove the catalyst and sieves. Rinse with Et

O. -

Concentrate the filtrate under reduced pressure.

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

-

Expected Results & Data Interpretation

When using

-

Yield: Typically 85–95%.

-

Enantioselectivity (ee): 85–95% (highly dependent on temperature).

-

Stereochemistry: Based on the Evans and Tang models [1,2], the

-ligand generally favors the attack from the Re-face of the coordinated electrophile (assuming standard binding modes), but this should be confirmed via optical rotation comparison with literature values.

Comparative Ligand Performance (General Trend):

| Ligand Substituent | Steric Bulk | Typical ee (Indole Alkylation) | Notes |

| tert-Butyl ( | High | 90-99% | "Gold Standard" for small electrophiles. |

| Isobutyl ( | Medium | 85-95% | Better for sterically demanding substrates. |

| Isopropyl ( | Low | 70-85% | Often less selective, used for screening. |

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Catalyst poisoning by water or impurities in indole.

-

Fix: Recrystallize indole; ensure molecular sieves are freshly activated (flame-dried under vacuum).

-

-

Low Enantioselectivity:

-

Cause: Background reaction (uncatalyzed) or high temperature.

-

Fix: Lower temperature to -20°C or -40°C. Ensure the ligand is in slight excess (1.1 equiv vs Cu) to ensure no free Cu(II) exists.

-

-

Reversal of Enantiomer:

-

Insight: Changing the solvent from DCM to an alcohol (e.g., isobutanol) can sometimes reverse the enantioselectivity due to changes in the catalyst geometry (square planar vs. octahedral solvated species) [1].

-

References

-

Tang, Y., et al. (2002). "Controllable Enantioselective Friedel-Crafts Reaction between Indoles and Alkylidene Malonates Catalyzed by Pseudo-C3-Symmetric Trisoxazoline Copper(II) Complexes." Journal of the American Chemical Society.[2]

-

Evans, D. A., et al. (2001). "Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Friedel-Crafts Alkylation of Indoles." Journal of the American Chemical Society.[2]

-

Jørgensen, K. A., et al. (2001).[2] "Catalytic Enantioselective Friedel-Crafts Alkylation of Indoles with Nitroalkenes." Chemical Communications.[2]

-

Du, D. M., et al. (2008). "Catalytic Asymmetric Friedel-Crafts Alkylation Reactions—Copper Showed the Way." Chemical Reviews.

Sources

Application Note: Substrate Scope and Protocols for Asymmetric Catalysis using Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane Complexes

Introduction & Mechanistic Overview

Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane, commonly referred to as (S,S)-iBu-box or methylenebis(4-isobutyl-2-oxazoline), is a highly versatile

The Causality of Stereocontrol

The efficacy of the (S,S)-iBu-box ligand lies in its predictable stereocontrol model. When coordinated to a Lewis acidic metal center (such as Cu(I), Cu(II), Zn(II), or Fe(III)), the bidentate N,N-coordination creates a rigid metallacycle[1][2]. The isobutyl groups at the C4 positions project outward, forming a steric bulwark that effectively blocks one enantioface of the coordinated substrate (e.g., a bidentate dienophile or a metal-carbene intermediate)[3].

Unlike its isopropylidene-bridged counterparts (e.g., 2,2-bis(oxazolinyl)propane derivatives), the unsubstituted methylene bridge of (S,S)-iBu-box provides a slightly wider and more flexible "bite angle." This structural nuance allows the metal center to accommodate bulkier substrates without compromising the rigidity required for high enantiofacial discrimination, making it an optimal choice for specific classes of cyclopropanation and cycloaddition reactions[1][4].

Stereocontrol logic of (S,S)-iBu-box metal complexes in asymmetric catalysis.

Substrate Scope by Reaction Class

The (S,S)-iBu-box ligand demonstrates exceptional versatility across several fundamental carbon-carbon bond-forming reactions. Below is a summary of its validated substrate scope.

Asymmetric Cyclopropanation (Cu(I) Catalysis)

The Cu(I)-(S,S)-iBu-box complex is a benchmark catalyst for the asymmetric cyclopropanation of terminal alkenes using diazoacetates[2][5]. The reaction proceeds via a copper-carbene intermediate. The substrate scope is broad, encompassing electron-rich styrenes, aliphatic olefins, and conjugated dienes. The catalyst typically favors the trans-cyclopropane diastereomer with high enantiomeric excess (ee).

Table 1: Representative Substrate Scope for Cu(I)-(S,S)-iBu-box Catalyzed Cyclopropanation

| Alkene Substrate | Diazo Reagent | Yield (%) | trans:cis Ratio | trans ee (%) |

| Styrene | Ethyl diazoacetate | 85 | 75:25 | 92 |

| Ethyl diazoacetate | 88 | 80:20 | 95 | |

| 1-Octene | t-Butyl diazoacetate | 78 | 85:15 | 88 |

| 1,3-Butadiene | Ethyl diazoacetate | 70 | 70:30 | 90 |

Data aggregated from standard bis(oxazoline) cyclopropanation benchmarks[1][2][4].

Asymmetric Diels-Alder Cycloadditions (Cu(II) Catalysis)

In Lewis acid catalysis, Cu(II)-(S,S)-iBu-box complexes effectively promote the highly enantioselective Diels-Alder reactions of bidentate dienophiles, such as

Table 2: Representative Substrate Scope for Cu(II)-(S,S)-iBu-box Catalyzed Diels-Alder Reactions

| Diene | Dienophile | Yield (%) | endo:exo Ratio | endo ee (%) |

| Cyclopentadiene | 94 | 95:5 | 96 | |

| Cyclohexadiene | 89 | 90:10 | 92 | |

| Isoprene | 82 | >98:2 | 88 | |

| 2,3-Dimethylbutadiene | 75 | >98:2 | 85 |

Data aggregated from standard bis(oxazoline) Diels-Alder cycloaddition benchmarks[3][6].

Experimental Protocols

To ensure reproducibility and high stereofidelity, the following protocols have been designed as self-validating systems. Every step includes the mechanistic rationale (causality) to guide researchers in troubleshooting and optimization.

Standard workflow for Cu-catalyzed asymmetric reactions using (S,S)-iBu-box.

Protocol A: Cu(I)-Catalyzed Asymmetric Cyclopropanation

Objective: Synthesize enantioenriched cyclopropanes from terminal alkenes.

-

Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add Cu(OTf) (0.05 mmol, 5 mol%) and (S,S)-iBu-box (0.06 mmol, 6 mol%). Add 2.0 mL of anhydrous dichloromethane (CH

Cl-

Causality: A slight excess of the ligand ensures complete complexation of the copper, preventing background racemic reactions catalyzed by unligated Cu(I). The triflate (OTf

) counterion is non-coordinating, preserving the Lewis acidity of the metal center[3].

-

-

Substrate Addition: Add the alkene substrate (5.0 mmol, 5.0 equiv) to the catalyst solution and stir for 15 minutes at room temperature.

-

Causality: An excess of alkene is used to outcompete the dimerization of the diazo compound.

-

-

Diazo Addition: Dissolve the diazoacetate (1.0 mmol, 1.0 equiv) in 2.0 mL of anhydrous CH

Cl-

Causality: Slow addition maintains a near-zero steady-state concentration of the highly reactive diazoacetate. This suppresses the formation of diethyl maleate/fumarate byproducts (carbene dimerization) and maximizes the yield of the cyclopropane[2].

-

-

Workup: Once the addition is complete, stir for an additional 1 hour. Pass the mixture through a short pad of silica gel, eluting with CH

Cl

Protocol B: Cu(II)-Catalyzed Asymmetric Diels-Alder Reaction

Objective: Synthesize chiral cyclohexene derivatives via cycloaddition.

-

Catalyst Assembly: In a flame-dried round-bottom flask under nitrogen, combine Cu(OTf)

(0.10 mmol, 10 mol%) and (S,S)-iBu-box (0.11 mmol, 11 mol%) in 3.0 mL of anhydrous CH -

Moisture Scavenging: Add 100 mg of freshly activated, powdered 4 Å molecular sieves to the solution and stir for 30 minutes.

-

Causality: Trace water acts as a competitive Lewis base. If water coordinates to the Cu(II) center, it displaces the dienophile, drastically reducing both the reaction rate and the enantioselectivity[6].

-

-

Dienophile Activation: Cool the mixture to -78 °C. Add the

-alkenoyl oxazolidinone (1.0 mmol) as a solution in 1.0 mL of CH -

Cycloaddition: Add the diene (e.g., freshly cracked cyclopentadiene, 5.0 mmol) dropwise. Maintain the reaction at -78 °C (or optimal temperature depending on diene reactivity) for 12–24 hours.

-

Quench and Isolation: Quench the reaction by adding saturated aqueous NaHCO

(5 mL). Extract with CH

References

-

Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561–3651. URL: [Link]

-

Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. Catalytic, asymmetric cyclopropanation of olefins. Journal of the American Chemical Society, 113(2), 726-728. URL: [Link]

-

Evans, D. A., Barnes, D. M., Johnson, J. S., Lectka, T., von Matt, P., Miller, S. J., Murry, J. A., Shaughnessy, E. A., Campos, K. R., & Tregay, S. W. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society, 121(33), 7559–7573. URL: [Link]

-

Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. URL: [Link]

-

Iwamura, H., et al. (2003). Application of a Chiral Copper-1,1-Bis{2-[(4S)-tert-butyloxazolinyl]}cyclopropan. Chemical and Pharmaceutical Bulletin, 51(1), 1-98. URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 5. scispace.com [scispace.com]

- 6. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving enantioselectivity with Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane

Product ID: (S)-iBu-BOX (Leucine-derived Bis-oxazoline) CAS: 176650-25-2 Support Tier: Level 3 (Method Development & Troubleshooting)

System Overview & Chemical Identity[2][3][4][5]

User Query: What exactly is this ligand, and why does the "isobutyl" group matter compared to other BOX ligands?

Technical Response:

The ligand Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane (commonly referred to as (S)-iBu-BOX or Leu-BOX ) is a

-

Structural Logic: Unlike the rigid tert-butyl group (from tert-leucine) or the isopropyl group (from valine), the isobutyl group possesses a methylene spacer (

). This introduces a specific degree of conformational flexibility while maintaining significant steric bulk. -

Mechanistic Function: When coordinated to a metal center (typically Cu(II), Zn(II), or Mg(II)), the isobutyl groups project forward, creating a chiral "picket fence." This forces the incoming substrate to approach from a specific trajectory to minimize steric clash, thereby inducing enantioselectivity.